4-chloro-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is an organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves a series of organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions to introduce the pyrrolidine moiety.
Sulfonamide Formation: The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides.
Final Coupling: The final step involves coupling the pyrimidine and pyrrolidine intermediates with the sulfonamide group under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups, using reagents like sodium azide or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Research: It serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrimidine-based compounds. These compounds may share similar biological activities but differ in their specific structures and properties. The uniqueness of 4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Some similar compounds include:
- 4-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
- 4-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzenesulfonamide
These compounds can be compared based on their chemical structures, reactivity, and biological activities to highlight the unique features of 4-CHLORO-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE.
Properties
Molecular Formula |
C21H22ClN5O2S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
4-chloro-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-15-23-20(14-21(24-15)27-12-2-3-13-27)25-17-6-8-18(9-7-17)26-30(28,29)19-10-4-16(22)5-11-19/h4-11,14,26H,2-3,12-13H2,1H3,(H,23,24,25) |
InChI Key |
OZAMYMGXGIAXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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